molecular formula C6H3Br2N3 B1601082 3,6-Dibromopyrazolo[1,5-a]pyrimidine CAS No. 55405-68-0

3,6-Dibromopyrazolo[1,5-a]pyrimidine

Cat. No. B1601082
CAS RN: 55405-68-0
M. Wt: 276.92 g/mol
InChI Key: UTYZRARNCOWBRK-UHFFFAOYSA-N
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Description

3,6-Dibromopyrazolo[1,5-a]pyrimidine (3,6-DBP) is a heterocyclic compound that is widely used in the synthesis of pharmaceuticals and agrochemicals. It has been studied extensively due to its potential applications in medicine, agriculture, and other industries. 3,6-DBP has a unique structure that makes it a valuable tool in the synthesis of numerous compounds.

Scientific Research Applications

Chemistry

Application Summary

In chemistry, 3,6-Dibromopyrazolo[1,5-a]pyrimidine serves as a versatile intermediate for synthesizing various pyrazolo[1,5-a]pyrimidine derivatives, which are valuable in creating novel compounds with potential pharmacological activities.

Experimental Methods

The compound is utilized in cross-coupling reactions, such as Sonogashira and Suzuki-Miyaura couplings, to introduce different functional groups, enhancing its chemical diversity .

Results and Outcomes

These reactions yield a range of derivatives with high selectivity and efficiency, providing a library of compounds for further biological evaluation .

Biology

Application Summary

In biology, derivatives of 3,6-Dibromopyrazolo[1,5-a]pyrimidine are explored for their potential as bioactive molecules, particularly in the study of intracellular processes and interactions.

Experimental Methods

Biological assays are conducted to assess the activity of these derivatives against various cellular targets, employing techniques like fluorescence microscopy for bioimaging applications .

Results and Outcomes

Some derivatives exhibit promising biological activities, indicating their potential use in developing new therapeutic agents .

Medicine

Application Summary

Medicinally, 3,6-Dibromopyrazolo[1,5-a]pyrimidine derivatives are investigated for their antitumor properties, acting as scaffolds for anticancer drug development.

Experimental Methods

Synthetic transformations are applied to create antitumor scaffolds, followed by in vitro assays to test their efficacy against cancer cell lines .

Results and Outcomes

Certain derivatives show inhibitory effects on tumor growth, highlighting their potential as leads in anticancer drug discovery .

Materials Science

Application Summary

In materials science, the photophysical properties of 3,6-Dibromopyrazolo[1,5-a]pyrimidine-based fluorophores are harnessed for developing new organic materials.

Experimental Methods

The compound’s derivatives are synthesized and their optical properties are characterized using spectroscopic methods, such as UV-Vis and fluorescence spectroscopy .

Results and Outcomes

Derivatives with electron-donating groups show enhanced absorption/emission intensities, making them suitable for applications in organic electronics and sensing .

Analytical Methods

Application Summary

Analytically, 3,6-Dibromopyrazolo[1,5-a]pyrimidine is used in the development of analytical methods for studying chemical and biological systems.

Experimental Methods

Its derivatives are employed as standards or reagents in chromatography and mass spectrometry to identify and quantify various analytes .

Results and Outcomes

These applications contribute to the advancement of analytical techniques, providing more accurate and reliable measurements for research and diagnostics .

This analysis showcases the broad utility of 3,6-Dibromopyrazolo[1,5-a]pyrimidine in scientific research, spanning multiple disciplines and leading to significant advancements in each field. The compound’s derivatives continue to be a focal point for further study and application development.

Organic Synthesis

Application Summary

“3,6-Dibromopyrazolo[1,5-a]pyrimidine” is a key intermediate in organic synthesis for constructing complex molecules due to its reactivity and structural features.

Experimental Methods

Sequential site-selective cross-coupling reactions, such as Sonogashira-type couplings, are employed to introduce various substituents, achieving regioselectivity through careful adjustment of reaction conditions .

Results and Outcomes

The synthesis of novel disubstituted derivatives demonstrates the compound’s utility in creating diverse molecular architectures with potential chemical and biological significance .

Medicinal Chemistry

Application Summary

In medicinal chemistry, the pyrazolo[1,5-a]pyrimidine scaffold is explored for its high impact in drug discovery, particularly for its antitumor and enzymatic inhibitory activities.

Experimental Methods

Synthetic pathways are developed for the preparation and post-functionalization of this scaffold, enhancing its structural diversity and pharmacological potential .

Results and Outcomes

The discussion of current advances highlights the scaffold’s anticancer potential and its role in the efficient design of new drugs .

Computational Chemistry

Application Summary

Computational studies involving “3,6-Dibromopyrazolo[1,5-a]pyrimidine” derivatives provide insights into the origin of regioselectivity and the electronic properties of these compounds.

Experimental Methods

Computational techniques, such as density functional theory (DFT) calculations, are used to predict and explain the behavior of molecules during chemical reactions .

Results and Outcomes

These studies aid in understanding the molecular basis of the compound’s reactivity and guide the design of new derivatives with desired properties .

Photophysics

Application Summary

The significant photophysical properties of “3,6-Dibromopyrazolo[1,5-a]pyrimidine” derivatives attract attention in material science for their potential use in optoelectronic devices.

Experimental Methods

The optical properties of these derivatives are characterized, and their performance in electronic devices is evaluated through various spectroscopic and electronic measurements .

Results and Outcomes

The derivatives show promise in applications such as light-emitting diodes (LEDs) and photovoltaic cells, contributing to the development of advanced materials .

Chemical Sensing

Application Summary

Derivatives of “3,6-Dibromopyrazolo[1,5-a]pyrimidine” are investigated as chemical sensors due to their ability to interact selectively with specific analytes.

Experimental Methods

Sensor devices are designed to incorporate these derivatives, and their sensitivity and selectivity are tested against a range of chemical substances .

Results and Outcomes

The derivatives demonstrate potential as sensors, offering a method for detecting and quantifying various chemicals in different environments .

Enzyme Inhibition

Application Summary

The enzyme inhibitory activity of “3,6-Dibromopyrazolo[1,5-a]pyrimidine” derivatives is studied for their potential therapeutic applications.

Experimental Methods

Assays are conducted to evaluate the inhibitory effects of these derivatives on specific enzymes, which are crucial for various biological processes .

Results and Outcomes

Some derivatives exhibit strong inhibitory activities, suggesting their use as lead compounds in the development of enzyme-targeted therapies .

properties

IUPAC Name

3,6-dibromopyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-4-1-9-6-5(8)2-10-11(6)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYZRARNCOWBRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480292
Record name 3,6-Dibromopyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromopyrazolo[1,5-a]pyrimidine

CAS RN

55405-68-0
Record name 3,6-Dibromopyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55405-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dibromopyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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